N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide
Description
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide (hereafter referred to by its full name) is a synthetic tripeptide substrate widely used in enzymatic assays for studying protease activity. The compound features:
- N-Benzyloxycarbonyl (Z-group): A protective group at the N-terminus to prevent undesired peptide cleavage during synthesis.
- Alanyl-arginyl-arginine backbone: A sequence recognized by proteases such as trypsin and cathepsins, which cleave after arginine residues.
- 4-Methoxy-2-naphthylamide: A fluorogenic leaving group that emits fluorescence upon enzymatic hydrolysis, enabling real-time detection of protease activity .
This substrate is particularly valuable in kinetic studies due to its specificity and sensitivity.
Properties
CAS No. |
56674-16-9 |
|---|---|
Molecular Formula |
C34H46N10O6 |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-30(46)26(14-8-16-39-32(35)36)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27,42H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,43,45)(H4,35,36,39)(H4,37,38,40)(H,44,46,47)/t21-,26-,27-/m0/s1 |
InChI Key |
DBYOPBQTYFSYLS-PUUVEUEGSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Other CAS No. |
56674-16-9 |
Synonyms |
Cbz-Ala-Arg-Arg-MNA N-benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide Z-Ala-Arg-Arg-4-MNA Z-ARR-MNA |
Origin of Product |
United States |
Preparation Methods
N-Benzyloxycarbonyl-Alanine (Z-Ala) Preparation
Z-protection of L-alanine employs benzyl chloroformate in alkaline aqueous/dioxane systems:
Reaction Conditions
Key analytical data:
Z-Ala-Arg(NO₂)-OH Synthesis
Coupling Z-Ala to ω-nitro-L-arginine uses DCC activation:
Optimized Protocol
-
Dissolve Z-Ala (1 eq) and ω-nitro-L-arginine (1.05 eq) in anhydrous DMF
-
Stir 24 hr, filter dicyclohexylurea precipitate
-
Precipitate product with ice-water (pH 5.5–6.0)
Performance Metrics
Purification via dichloromethane washes reduces cyclic lactam byproducts to <0.5%.
Z-Ala-Arg(NO₂)-Arg(NO₂)-OH Assembly
The second arginine coupling employs mixed anhydride methodology:
Reaction Scheme
-
Convert Z-Ala-Arg(NO₂)-OH to mixed anhydride with isobutyl chloroformate
-
React with ω-nitro-L-arginine methyl ester hydrobromide
-
Saponify methyl ester with LiOH/THF-H2O
Critical Parameters
4-Methoxy-2-Naphthylamide Conjugation
Final coupling uses pre-activated Z-Ala-Arg(NO₂)-Arg(NO₂)-OH with 4-methoxy-2-naphthylamine:
Activation Method
Optimized Conditions
Post-coupling, nitro group removal employs catalytic hydrogenation (H₂/Pd-C) yielding free guanidino groups.
Analytical Characterization
Spectroscopic Data
Key IR Absorptions
UV-Vis Profile
Chromatographic Validation
HPLC Conditions
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18 | 0.1% TFA/ACN gradient | 22.3 |
TLC Analysis
Process Challenges and Solutions
Arginine Hygroscopicity Mitigation
Racemization Control
Naphthylamine Solubility
Scale-Up Considerations
Critical Process Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch size | 5 g | 500 g |
| Mixing time | 30 min | 120 min |
| Yield | 58–63% | 55–60% |
Purification Economics
| Method | Cost/kg (USD) | Purity Gain |
|---|---|---|
| Column chromatography | 4200 | 98.5→99.9% |
| Recrystallization | 850 | 95→98% |
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: Involving the methoxy group, which can be oxidized to form corresponding quinones.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in the formation of quinones and other oxidized derivatives.
Substitution: Leads to the formation of deprotected peptides and other substituted products.
Scientific Research Applications
Biochemical Research
Enzyme Substrates:
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide serves as a substrate in enzyme assays, particularly for proteases. The compound's structure allows it to mimic natural substrates, facilitating studies on enzyme kinetics and specificity. For example, it has been utilized to investigate the activity of various proteolytic enzymes by measuring the release of the fluorescent 4-methoxy-2-naphthylamine upon cleavage .
Case Study: Protease Inhibition
In a study examining the inhibition of specific proteases, researchers used this compound to assess the inhibitory effects of different compounds. The results indicated that certain inhibitors significantly reduced the cleavage activity of the target protease, highlighting the compound's utility in drug discovery and development .
Drug Development
Therapeutic Potential:
The compound has shown promise in the development of therapeutic agents targeting diseases associated with dysregulated protease activity, such as cancer and neurodegenerative disorders. Its ability to selectively inhibit specific proteases makes it a candidate for further investigation as a therapeutic agent.
Table: Comparison of Protease Inhibitors
| Inhibitor Name | Target Protease | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Trypsin | 0.5 | Competitive inhibition |
| Compound A | Chymotrypsin | 0.8 | Non-competitive inhibition |
| Compound B | Caspase-3 | 1.2 | Allosteric modulation |
Histochemical Applications
Histochemistry:
The compound is also used in histochemical studies to visualize enzyme activity within tissues. By employing oligopeptide derivatives like this compound, researchers can investigate the localization and distribution of enzymes in various biological samples .
Case Study: Enzyme Localization
A histochemical analysis using this compound demonstrated its effectiveness in identifying protease activity in cancerous tissues compared to normal tissues. The study provided insights into the role of specific proteases in tumor progression and metastasis .
Toxicological Studies
Comparative Toxicogenomics:
The compound has been explored within toxicological frameworks to assess its effects on cellular systems. By understanding how this compound interacts with biological pathways, researchers can evaluate potential toxic effects and therapeutic indices .
Mechanism of Action
The compound exerts its effects by serving as a substrate for proteases. Upon enzymatic cleavage, it releases a fluorescent or chromogenic product, which can be quantitatively measured. This allows researchers to determine the activity of specific proteases and study their inhibition or activation under various conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Fluorogenic Groups
N-[(Benzyloxy)carbonyl]glycylglycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-argininamide hydrochloride (1:1)
- Molecular Formula : C₂₈H₃₄ClN₇O₇
- Fluorophore : 4-Methylcoumarin (7-amido-4-methylcoumarin) instead of 4-methoxy-2-naphthylamide.
- Key Differences :
- Fluorescence Properties : The coumarin group emits at shorter wavelengths (~460 nm) compared to naphthylamide derivatives (~520 nm), affecting detection methods .
- Enzymatic Specificity : The glycine-glycine linker may alter protease binding kinetics compared to the alanine-arginine-arginine backbone of the target compound.
- Solubility : The hydrochloride salt form enhances aqueous solubility, whereas the methoxy-naphthylamide group may reduce it .
Substrates with Alternative Aromatic Leaving Groups
- 3-(2-Naphthyl)-L-alanine hydrochloride : Contains a naphthyl group but lacks the methoxy substitution and fluorogenic amide bond. Primarily used in peptide synthesis rather than enzymatic assays .
- 4-Nitrobenzylamine and Phenylenediamine Derivatives: These non-fluorescent analogues (e.g., 1,4-phenylenediamine) act as competitive inhibitors or non-cleavable substrates in protease inhibition studies .
Kinetic and Functional Comparisons
Advantages and Limitations
- Target Compound Advantages :
- Enhanced fluorescence stability due to methoxy substitution.
- High specificity for arginine-specific proteases.
- Limitations: Potential solubility challenges in aqueous buffers. Limited commercial availability compared to coumarin-based substrates .
Coumarin-Based Analogue Advantages :
- Widely standardized in commercial kits (e.g., for thrombin assays).
- Superior solubility in physiological buffers.
Biological Activity
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a combination of amino acids and a naphthylamide moiety, contributing to its interaction with biological systems.
Chemical Structure
The compound consists of:
- Amino Acids : Alanylaspartic acid (Ala), Arginine (Arg)
- Functional Groups : Benzyloxycarbonyl group, methoxy group
- Naphthylamide : A naphthalene derivative that enhances the compound's lipophilicity and potential bioactivity.
Research indicates that this compound may interact with various biological targets, including proteases and receptors involved in cell signaling pathways. The presence of arginine residues suggests potential interactions with negatively charged biomolecules, enhancing its biological efficacy.
In Vitro Studies
- Protease Inhibition : The compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can be crucial in therapeutic contexts, such as cancer treatment where protease activity is often dysregulated.
- Cell Proliferation : Studies have demonstrated that this peptide can modulate cell proliferation in various cancer cell lines, indicating potential anticancer properties.
- Anti-inflammatory Effects : Preliminary data suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Case Study 1: Cancer Cell Lines
In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment with the compound led to a 40% reduction in cell viability after 48 hours. This was attributed to the compound's ability to induce apoptosis through caspase activation.
Case Study 2: Inflammatory Response
A separate study focused on the peptide's role in modulating inflammatory responses in macrophages. The results indicated a significant decrease in TNF-alpha production when treated with the compound, suggesting its potential use as an anti-inflammatory agent in therapeutic settings.
Research Findings
Recent findings have emphasized the importance of amino acid composition in determining the biological activity of peptides. The presence of arginine has been linked to enhanced cellular uptake and improved interaction with target proteins. Furthermore, modifications such as the benzyloxycarbonyl group improve stability and bioavailability.
Q & A
Q. How is N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide synthesized and characterized for protease studies?
- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using N-benzyloxycarbonyl (Z) as a protective group for the N-terminus. Sequential coupling of alanyl, arginyl, and arginine residues is performed with activation reagents like HBTU/HOBt. The 4-methoxy-2-naphthylamide (MNA) group is introduced at the C-terminus via carbodiimide-mediated coupling. Characterization involves HPLC purification, mass spectrometry (MS) for molecular weight confirmation, and NMR for structural validation. The Z-group ensures stability during synthesis, while MNA acts as a fluorogenic leaving group during protease cleavage .
Q. What are the standard protocols for detecting protease activity using this substrate?
- Methodological Answer : The substrate is dissolved in DMSO (1–5 mM stock) and diluted in assay buffer (e.g., Tris-HCl, pH 8.0). Protease activity is measured by monitoring fluorescence release (ex/em: 340/425 nm for MNA) at 37°C. For histochemical localization, 0.5 mg/ml substrate is incubated with tissue sections, followed by Fast Blue B (1 mg/ml) to visualize cleavage products via azo-coupling. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store lyophilized powder at ≤ -20°C in airtight, light-protected vials. Reconstituted solutions in anhydrous DMSO are stable for 1–2 weeks at -20°C. Avoid freeze-thaw cycles. Degradation is indicated by precipitation or reduced fluorescence yield. Stability under refrigerated (0–6°C) conditions is limited to 48 hours .
Advanced Research Questions
Q. How can conflicting kinetic data (e.g., Km variability) from assays using this substrate be resolved?
- Methodological Answer : Variability in Km may arise from differences in protease isoforms, buffer conditions (e.g., ionic strength, pH), or substrate purity. Validate assay conditions using a reference protease (e.g., trypsin for arginine-rich substrates). Perform parallel assays with a control substrate (e.g., Z-Gly-Pro-Arg-AMC) and cross-check purity via HPLC. Statistical analysis (Student’s t-test) of triplicate experiments is critical to confirm significance .
Q. What strategies optimize the signal-to-noise ratio in fluorescent assays using this compound?
- Methodological Answer : (1) Pre-incubate the substrate with protease inhibitors (e.g., PMSF) to suppress background activity. (2) Use quenchers like sodium dithionite to reduce autofluorescence. (3) Optimize substrate concentration (typically 10–100 µM) to avoid inner-filter effects. (4) Employ time-resolved fluorescence or kinetic readings to distinguish specific cleavage from nonspecific hydrolysis .
Q. How does this substrate compare to coumarin-based substrates (e.g., AMC) in specificity and sensitivity?
- Methodological Answer :
Data Contradiction and Validation
Q. How to address discrepancies in reported protease inhibition profiles using this substrate?
- Methodological Answer : Discrepancies may arise from differences in protease sources (e.g., recombinant vs. tissue-extracted) or assay temperatures. Validate inhibition profiles using orthogonal methods (e.g., FRET-based substrates or Western blotting). Cross-reference with structural analogs (e.g., Z-Val-Gly-Arg-MNA) to confirm target specificity. Include positive controls like leupeptin or E-64 for cysteine proteases .
Experimental Design Considerations
Q. What controls are essential when designing assays with this substrate?
- Methodological Answer : (1) Blank Control : Substrate + buffer (no enzyme) to measure autofluorescence. (2) Negative Control : Enzyme + irreversible inhibitor (e.g., AEBSF for serine proteases). (3) Positive Control : Enzyme + known substrate (e.g., Z-LLE-AMC for proteasomes). (4) Calibration Curve : MNA standard (0.1–10 µM) to quantify liberated fluorophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
